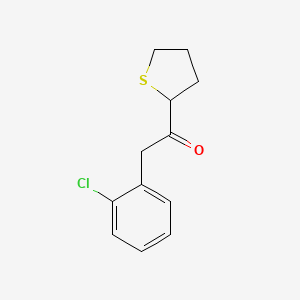

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(thiolan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClOS/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVSVVJDAYYOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)C(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one typically involves the following steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the reaction of 1,4-dichlorobutane with sodium sulfide under reflux conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting 2-chlorobenzoyl chloride with the thiolane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Synthesis and Catalysis

The compound has been utilized in asymmetric synthesis, particularly in the context of sulfur ylide-mediated reactions. For instance, derivatives of 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one have shown effectiveness in catalyzing epoxidation reactions, achieving enantiomeric excesses of up to 92% in specific cases . This highlights its potential as a chiral catalyst in organic synthesis.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Sulfur ylide-mediated epoxidation | 78 | 92 |

Research indicates that compounds with similar structures exhibit notable biological activities, including anticancer properties. For example, studies have demonstrated that certain chalcone derivatives, which share structural similarities with this compound, possess cytotoxic effects against various cancer cell lines . The mechanism often involves the modulation of thiol reactivity, which is crucial for their biological efficacy.

| Compound Type | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Chalcone derivative | Human leukemia | 15 |

| Chalcone derivative | Murine leukemia | 20 |

Environmental Studies

The compound has applications in environmental chemistry as well. It has been studied for its role as an airborne organic compound, contributing to investigations on air pollution and the diffusion of organic compounds from automotive interiors . Understanding its behavior in the environment can help assess its potential impact on human health and ecosystems.

Case Study 1: Asymmetric Synthesis

In a notable study, researchers successfully synthesized (thiolan-2-yl)diphenylmethanol using a double nucleophilic substitution method involving this compound as an intermediate. This method showcased the compound's utility in producing enantiopure products efficiently .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of chalcone derivatives related to this compound. The results indicated significant activity against human leukemia cells, with specific derivatives achieving IC₅₀ values lower than those of standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

JWH 203 Regioisomers

- Structure : 2-(Chlorophenyl)-1-(1-pentylindol-3-yl)ethan-1-one (chlorine at ortho, meta, or para positions) .

- Comparison: Electronic Effects: The ortho-chlorine in the target compound induces steric hindrance and electronic effects distinct from meta/para isomers. Mass Spectrometry: JWH 203 regioisomers exhibit diagnostic ions (e.g., 144.0444 m/z for indole fragmentation), differing from the thiolane-containing compound, which lacks aromatic nitrogen .

1-(2-Chlorophenyl)-2-(tetrazolyl)ethan-1-one

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Sulfur-Containing Analogues

2-(Diphenylphosphoryl)-1-(thiophen-2-yl)ethan-1-one

1-(4-(Chloromethyl)phenyl)-2-(dimethylsulfonyl)ethan-1-one

Hydroxy-Substituted Analogues

2-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Physical State | Notable Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₃ClOS | 240.75 | Thiolane, ortho-Cl | Liquid | Research chemicals |

| JWH 203 (ortho-Cl) | C₂₀H₂₁ClN₂O | 340.85 | Indole, pentyl chain | Solid | Psychoactive substances |

| 1-(2-Chlorophenyl)-2-(tetrazolyl)ethan-1-one | C₉H₇ClN₄O | 222.63 | Tetrazole, ortho-Cl | Solid | Pharmaceuticals, agrochemicals |

| 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one | C₁₃H₁₆ClNO₂ | 253.72 | Piperidine, hydroxyl | Solid | CNS drug candidates |

| 2-(Diphenylphosphoryl)-1-(thiophen-2-yl)ethan-1-one | C₁₈H₁₅O₂PS | 326.36 | Thiophene, phosphoryl | Solid | Catalysis, coordination chemistry |

Research Findings and Implications

- Regiochemistry Impact : Ortho-chlorine in the target compound induces steric effects that may hinder metabolic degradation compared to para/meta isomers, as seen in JWH 203 analogues .

- Heterocycle Influence : Thiolane’s saturated sulfur ring offers reduced aromaticity but greater conformational flexibility compared to thiophene or indole derivatives, impacting binding affinity in biological systems .

- Functional Group Trade-offs : Sulfone and tetrazole substituents enhance electrophilicity and bioavailability, respectively, but may compromise stability under physiological conditions compared to thiolane .

Biological Activity

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a thiolan ring, which contribute to its unique chemical reactivity and biological activity. Its structural formula is represented as:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to disrupt tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells such as HeLa and SH-SY5Y .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

The molecular mechanism underlying the biological activity of this compound involves several interactions at the cellular level:

- Binding to Proteins : The compound acts as a ligand, binding to specific proteins involved in cellular signaling pathways. This interaction can modulate their activity, influencing downstream effects such as gene expression and cellular metabolism .

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it inhibits microtubule formation, leading to disrupted mitotic processes in cancer cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Anticancer Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited concentration-dependent cytotoxicity against various cancer cell lines. The most potent derivatives induced apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Research highlighted in MDPI journals demonstrated that the compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for infectious diseases .

- Anti-inflammatory Effects : A comparative study showed that the compound reduced levels of IL-6 and TNF-alpha in macrophages treated with lipopolysaccharides (LPS), suggesting its role in modulating inflammatory responses .

Data Tables

Q & A

Q. What novel applications exist in materials science?

- Answer:

- Polymer precursors : Functionalize the thiolane ring for sulfur-containing polymers with tunable elasticity.

- Nanoparticle ligands : Modify surface interactions via the chlorophenyl group for catalytic or sensing applications.

- Liquid crystals : Explore mesogenic behavior by attaching alkyl chains to the ketone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.